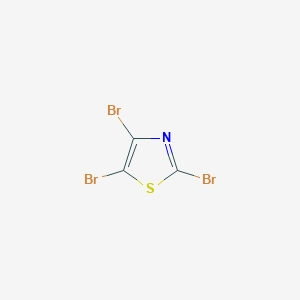
2,4,5-Tribromothiazole
Übersicht
Beschreibung
2,4,5-Tribromothiazole is a heterocyclic compound with the molecular formula C3HBr3NS It is characterized by the presence of three bromine atoms attached to a thiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,4,5-Tribromothiazole can be synthesized through various methods. One common approach involves the bromination of thiazole. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide in the presence of a catalyst like iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2, 4, and 5 positions of the thiazole ring .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving the overall purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions: 2,4,5-Tribromothiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in this compound can be substituted with other groups through nucleophilic substitution reactions.
Coupling Reactions: This compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form triarylated thiazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: n-Butyllithium, methyllithium
Cross-Coupling: Palladium catalysts, boronic acids
Major Products:
Substitution Products: Various trisubstituted thiazoles
Coupling Products: Triarylated thiazoles
Wissenschaftliche Forschungsanwendungen
2,4,5-Tribromothiazole has several applications in scientific research:
Pharmaceutical Chemistry: It serves as a building block for the synthesis of biologically active compounds.
Materials Science: The compound is utilized in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Chemical Biology: Researchers use this compound to study the effects of brominated heterocycles on biological systems.
Wirkmechanismus
The mechanism of action of 2,4,5-tribromothiazole involves its interaction with various molecular targets. The bromine atoms can participate in halogen bonding, influencing the compound’s binding affinity to specific proteins or enzymes. Additionally, the thiazole ring can engage in π-π interactions with aromatic residues in target proteins, modulating their activity .
Vergleich Mit ähnlichen Verbindungen
- 2,4-Dibromothiazole
- 2,5-Dibromothiazole
- 2,4,5-Trichlorothiazole
Comparison: 2,4,5-Tribromothiazole is unique due to the presence of three bromine atoms, which impart distinct electronic and steric properties compared to its analogs. For example, 2,4-dibromothiazole and 2,5-dibromothiazole have only two bromine atoms, resulting in different reactivity and applications. The tribromo compound’s higher degree of bromination enhances its potential for further functionalization and use in complex synthetic pathways .
Eigenschaften
IUPAC Name |
2,4,5-tribromo-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3Br3NS/c4-1-2(5)8-3(6)7-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIHZUHHBVUBFIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(SC(=N1)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3Br3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30490879 | |
| Record name | 2,4,5-Tribromo-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30490879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57314-13-3 | |
| Record name | 2,4,5-Tribromo-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30490879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Methoxybenzo[b]thiophene](/img/structure/B1600899.png)



![1-[3,5-Bis(trifluoromethyl)phenyl)-3-{(S)[(2S,4S,5R)-5-ethyl-1-aza-bicyclo[2.2.2]oct-2-yl]-(6-methoxy-4-quinolinyl)methyl}thiourea](/img/structure/B1600906.png)

![1-Azatricyclo[6.4.1.04,13]trideca-4(13),5,7-triene-9,12-dione](/img/new.no-structure.jpg)
![4-Chloro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one](/img/structure/B1600911.png)






